![molecular formula C17H17N3O3S B3939994 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939994.png)
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide, also known as AG490, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a crucial enzyme involved in numerous cellular processes, including cellular proliferation, differentiation, and immune response.
Mechanism of Action
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide inhibits JAK2 by binding to its ATP-binding site, preventing its activation and subsequent downstream signaling. JAK2 is a crucial enzyme involved in the JAK-STAT signaling pathway, which regulates cellular proliferation, differentiation, and immune response. By inhibiting JAK2, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide can disrupt this pathway, leading to decreased cell proliferation and immune response.
Biochemical and Physiological Effects:
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects, including decreased cell proliferation, induction of apoptosis, and decreased production of pro-inflammatory cytokines. Additionally, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have anti-angiogenic effects, preventing the formation of new blood vessels, which is crucial for tumor growth.
Advantages and Limitations for Lab Experiments
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide's ability to inhibit JAK2 makes it a valuable tool for studying the JAK-STAT signaling pathway and its role in various diseases. However, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide's potency and specificity for JAK2 can also be a limitation, as it may not be suitable for studying other JAK family members. Additionally, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide's solubility in aqueous solutions can be a challenge, requiring the use of organic solvents for in vitro experiments.
Future Directions
For 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide research include further studies on its potential therapeutic benefits in various diseases, including cancer and inflammation. Additionally, there is a need for the development of more potent and selective JAK2 inhibitors to overcome the limitations of 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. Finally, the use of 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
In conclusion, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. Its ability to inhibit JAK2 makes it a promising drug candidate for the treatment of JAK2-driven cancers and inflammatory diseases. Further research on 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide's potential therapeutic benefits and the development of more potent and selective JAK2 inhibitors are needed to fully realize its therapeutic potential.
Scientific Research Applications
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune disorders. 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide's ability to inhibit JAK2 makes it a promising drug candidate for the treatment of JAK2-driven cancers, such as leukemia and myeloproliferative neoplasms. Furthermore, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11(2)12-7-9-13(10-8-12)16(21)19-17(24)18-14-5-3-4-6-15(14)20(22)23/h3-11H,1-2H3,(H2,18,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTNPHPBKZDJCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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